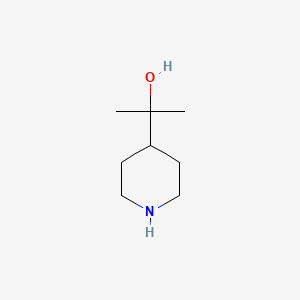

2-(Piperidin-4-yl)propan-2-ol

CAS No.: 22990-34-7

Cat. No.: VC2200116

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22990-34-7 |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | 2-piperidin-4-ylpropan-2-ol |

| Standard InChI | InChI=1S/C8H17NO/c1-8(2,10)7-3-5-9-6-4-7/h7,9-10H,3-6H2,1-2H3 |

| Standard InChI Key | IIXYTWTZMGUQPT-UHFFFAOYSA-N |

| SMILES | CC(C)(C1CCNCC1)O |

| Canonical SMILES | CC(C)(C1CCNCC1)O |

Introduction

Chemical Structure and Identity

2-(Piperidin-4-yl)propan-2-ol is an organic compound consisting of a piperidine ring with a substituted propan-2-ol group attached at the 4-position. The molecular formula for this compound is C8H17NO with a calculated molecular weight of 143.23 g/mol . This structure represents a common motif in medicinal chemistry where the piperidine ring serves as a useful scaffold for drug development, while the tertiary alcohol group provides potential hydrogen bonding capability.

The compound features a six-membered heterocyclic ring (piperidine) with a nitrogen atom, connected to a propan-2-ol group. The propan-2-ol moiety has two methyl groups attached to the carbon bearing the hydroxyl group, creating a tertiary alcohol. This structural arrangement contributes to the compound's distinctive three-dimensional conformation and potential reactivity patterns in various chemical environments.

In scientific databases and literature, this compound is occasionally referenced by alternative names or synonyms. The hydrochloride salt form is registered with CAS number 2094898-45-8 . The parent compound may also be referred to as 2-(4-Piperidyl)-2-propanol in some chemical nomenclature systems, highlighting the connection between the piperidine ring and the propanol group .

Physical and Chemical Properties

Based on available data, 2-(Piperidin-4-yl)propan-2-ol possesses several notable physicochemical properties that influence its behavior in chemical reactions and biological systems. The following table summarizes the key physical and chemical properties of this compound:

The compound contains both a basic nitrogen atom in the piperidine ring and a hydroxyl group, giving it amphiprotic characteristics. The tertiary alcohol group can participate in hydrogen bonding as a donor through its hydroxyl group, while the nitrogen atom in the piperidine ring can serve as a hydrogen bond acceptor. This dual functionality contributes to its potential interactions with various biological targets and its solubility profile in different solvents .

Synthetic Methodologies

Specific Synthetic Route

A potential synthetic route for 2-(Piperidin-4-yl)propan-2-ol may involve deprotection of a BOC-protected precursor. Based on the synthesis of the related 3-position isomer, the following reaction conditions might be employed: treatment of the protected precursor with trifluoroacetic acid in dichloromethane at room temperature for approximately 1 hour . The reaction mixture would then be processed through standard workup procedures, including concentration under reduced pressure, dilution with sodium bicarbonate solution, and extraction with ethyl acetate.

This approach typically yields the desired compound in high purity, as demonstrated by the quantitative yield reported for the synthesis of the related isomer . Similar synthetic strategies could potentially be adapted for the 4-position isomer with appropriate modifications to account for potential differences in reactivity or steric considerations.

Structural Characterization and Analysis

Spectroscopic Properties

Spectroscopic characterization is essential for confirming the structure and purity of 2-(Piperidin-4-yl)propan-2-ol. While specific spectroscopic data for this compound is limited in the search results, typical characterization methods would include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and possibly X-ray crystallography if crystalline samples are available.

For the related isomer 2-(piperidin-3-yl)propan-2-ol, mass spectrometry data indicated an m/z value of 144.1 [M+H]+ consistent with the expected molecular weight . Similar mass spectrometry results would be anticipated for 2-(Piperidin-4-yl)propan-2-ol, with potential minor differences in fragmentation patterns due to the different substitution position on the piperidine ring. The spectral profile would likely show characteristic signals for the piperidine ring and the tertiary alcohol group.

Structural Conformation

Based on studies of related compounds, the hydroxyl group in 2-(Piperidin-4-yl)propan-2-ol may participate in hydrogen bonding interactions with the nitrogen atom of another molecule, potentially forming dimeric structures similar to those observed in related propanol-amine derivatives . This hydrogen bonding capability can influence crystallization behavior, solubility properties, and potential biological activities.

Salt Forms and Derivatives

Hydrochloride Salt

The hydrochloride salt of 2-(Piperidin-4-yl)propan-2-ol has been documented in chemical databases with CAS number 2094898-45-8 . This salt form has a molecular weight of 179.69 g/mol, consistent with the addition of HCl to the parent compound . Salt formation is a common approach for improving the solubility, stability, and bioavailability of compounds containing basic nitrogen atoms, such as those found in piperidine derivatives.

The hydrochloride salt form may exhibit different physical properties compared to the free base, including altered melting point, solubility profile, and crystallization behavior. In pharmaceutical applications, the selection between free base and salt forms is often based on considerations of stability, formulation requirements, and pharmacokinetic properties. The salt form is particularly useful for enhancing aqueous solubility, which is beneficial for biological testing and formulation development .

Related Structural Analogs

Several structural analogs of 2-(Piperidin-4-yl)propan-2-ol have been reported in the literature, including:

-

2-methyl-1-(piperidin-4-yl)propan-2-ol (CAS: 70724-77-5): This compound features a slightly modified connectivity between the piperidine ring and the propan-2-ol moiety . It has a molecular weight of 157.25 g/mol and a molecular formula of C9H19NO .

-

2-(piperidin-3-yl)propan-2-ol (CAS: 252723-21-0): This positional isomer has the propan-2-ol group attached at the 3-position of the piperidine ring rather than the 4-position . Its synthesis from BOC-protected precursors has been documented in the literature.

-

More complex derivatives incorporating the 2-(Piperidin-4-yl)propan-2-ol scaffold include compounds such as 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol, which contains additional functional groups attached to the basic structural framework . These derivatives demonstrate the versatility of the core structure as a building block for more complex molecular architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume